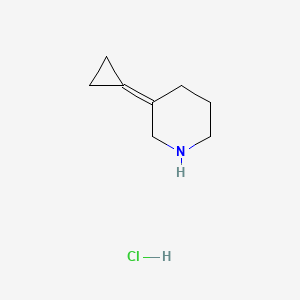
3-Cyclopropylidenepiperidine hydrochloride
Descripción general
Descripción
3-Cyclopropylidenepiperidine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN and its molecular weight is 159.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Cyclopropylidenepiperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is derived from the piperidine scaffold, which is known for its diverse biological activities. The cyclopropylidene moiety introduces unique steric and electronic properties that can influence the compound's interaction with biological targets.
Research indicates that derivatives of piperidine, including this compound, exhibit a wide range of biological activities through various mechanisms:
- Enzyme Inhibition : Piperidine derivatives have shown significant inhibitory effects on various enzymes, including kinases and proteases. For instance, compounds similar to this compound have been reported to inhibit HIV-1 protease with IC50 values as low as 3.61 nM, demonstrating potent antiviral activity .
- Neurotransmitter Uptake : These compounds may inhibit neurotransmitter uptake, which is promising for treating central nervous system disorders. The inhibition of neurotransmitter transporters can lead to enhanced synaptic transmission and potential therapeutic effects in conditions like depression and anxiety .
- Ion Channel Modulation : The interaction with voltage-gated ion channels has been highlighted as a significant mechanism. Piperidine derivatives can stabilize membranes and modulate ion flow, which is crucial in cardiac and neurological functions .
Pharmacological Profiles
The pharmacological profiles of this compound are summarized in the following table, showcasing its predicted activities based on computational models:
| Activity | Predicted Efficacy | Mechanism |
|---|---|---|
| Antiviral | High | Inhibition of viral proteases |
| Neuroprotective | Moderate | Neurotransmitter uptake inhibition |
| Antimicrobial | Moderate | Inhibition of bacterial enzyme activity |
| Anti-inflammatory | High | Modulation of inflammatory pathways |
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential:
- Antiviral Activity Study : A study demonstrated that compounds with a piperidine scaffold exhibited significant antiviral activity against HIV-1. The most effective derivative showed an IC50 value of 3.61 nM against both wild-type and resistant strains .
- Neuropharmacology Research : Research focusing on the central nervous system indicated that piperidine derivatives could potentially treat neurodegenerative diseases by enhancing neurotransmitter availability through uptake inhibition .
- Antimicrobial Effects : A study indicated that certain piperidine derivatives possess antimicrobial properties by interfering with bacterial enzyme functions, suggesting their utility in developing new antibiotics .
Propiedades
IUPAC Name |
3-cyclopropylidenepiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8(6-9-5-1)7-3-4-7;/h9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTFTOPEYAMFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CC2)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















